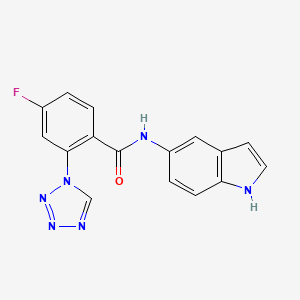

4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a fluorine atom at the 4-position of the benzene ring, an indole moiety at the N-substituent, and a tetrazole ring at the 2-position. This compound combines three pharmacologically significant functional groups:

- Fluorine: Enhances lipophilicity and metabolic stability .

- Indole: A heterocyclic scaffold prevalent in bioactive molecules, known for interactions with serotonin receptors and enzymes .

- Tetrazole: A bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name |

4-fluoro-N-(1H-indol-5-yl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O/c17-11-1-3-13(15(8-11)23-9-19-21-22-23)16(24)20-12-2-4-14-10(7-12)5-6-18-14/h1-9,18H,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLLBKOPLZRVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NC(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.

Coupling Reactions: The final step involves coupling the indole, fluorine, and tetrazole moieties to the benzamide core using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Benzamide and Tetrazole Moieties

Key Insights :

- The tetrazole moiety consistently enhances bioavailability across analogs.

- Fluorine in the target compound improves metabolic stability compared to non-fluorinated analogs like N-phenyl-4-(tetrazol-1-yl)benzamide .

Indole-Containing Benzamide Derivatives

Key Insights :

- The tetrazole in the target compound may confer resistance to hydrolysis compared to simpler benzamides like 4-fluoro-N-(indol-5-yl)benzamide .

- Structural complexity (e.g., piperidine in LY334370) can enhance blood-brain barrier penetration, but the target compound’s tetrazole might limit this due to polarity .

Fluorinated Bioactive Compounds

| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| 2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide | Thiazole and pyrazole substituents | Increased steric bulk | Antiproliferative activity via kinase inhibition . | |

| N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide | Triazole and thiadiazole rings | Heterocyclic diversity | Antimicrobial and anti-inflammatory properties . |

Key Insights :

- Fluorine in the target compound optimizes electronic effects without the steric hindrance seen in bulkier analogs (e.g., thiazole/pyrazole derivatives) .

- The indole-tetrazole combination offers a unique pharmacophore compared to triazole/thiadiazole-containing fluorinated compounds .

Biological Activity

4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS Number: 1144447-66-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a fluorine atom, an indole moiety, and a tetrazole ring, which are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁FN₆O |

| Molecular Weight | 322.30 g/mol |

| CAS Number | 1144447-66-4 |

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT-15 cells. The mechanism often involves the inhibition of specific kinases involved in cancer signaling pathways, such as p38 MAPK .

Inhibition of Inflammatory Responses

The compound's structural components suggest potential anti-inflammatory activities. Indole and tetrazole derivatives have been investigated for their ability to inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-6. For example, similar compounds have demonstrated IC50 values in the low micromolar range for inhibiting TNF-alpha production in human monocytic cell lines, indicating a promising avenue for treating inflammatory diseases .

Antimicrobial Activity

While not extensively studied for antimicrobial properties, some related compounds have shown activity against various pathogens. The presence of the tetrazole ring is often associated with enhanced antimicrobial efficacy, suggesting that further investigation into this compound's potential as an antimicrobial agent could be beneficial.

Case Study: Anticancer Efficacy

A study evaluating the anticancer efficacy of indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For example, one derivative showed over 90% inhibition of cell proliferation in non-small cell lung cancer (NCI-H23) cells at concentrations around 10 µM .

Research on Inflammatory Response

In vitro studies demonstrated that certain indole-based compounds could significantly reduce LPS-induced TNF-alpha release in human blood samples. The data indicated a dose-dependent response, with effective concentrations ranging from 0.5 to 10 µM, highlighting the potential of such compounds in managing inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 4-fluoro-N-(1H-indol-5-yl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling reactions between functionalized benzoyl chloride derivatives and indole/tetrazole-containing amines. Key steps include:

- Amide bond formation : Reacting 2-(1H-tetrazol-1-yl)-4-fluorobenzoic acid derivatives with 5-aminoindole in pyridine or DMF, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Solvent optimization : Polar aprotic solvents (e.g., pyridine) enhance reaction efficiency by stabilizing intermediates .

- Catalyst selection : Sodium acetate or triethylamine accelerates nucleophilic substitution at the benzamide carbonyl group .

- Purification : Recrystallization from ethanol or methanol improves purity, monitored by TLC (20% ethyl acetate/hexane) .

Yield optimization : Higher yields (>80%) are achieved under reflux conditions (7–12 hours) with inert atmospheres to prevent oxidation of sensitive tetrazole groups .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Confirms the presence of indole NH (δ 10–12 ppm), tetrazole protons (δ 8.5–9.5 ppm), and fluorobenzamide aromatic signals .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C, H, N, and F content (deviation <0.4% acceptable) .

- Mass spectrometry (HRMS) : Ensures molecular ion ([M+H]⁺) matches the theoretical mass (e.g., m/z 363.09 for C₁₆H₁₁FN₆O) .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, tetrazole) influence the compound’s reactivity in nucleophilic substitution reactions?

The fluoro group at the 4-position withdraws electron density via inductive effects, activating the benzamide carbonyl toward nucleophilic attack by indole-NH₂. The tetrazole ring (strong electron-withdrawing nature) further polarizes the adjacent carbonyl, stabilizing transition states during amidation . However, steric hindrance from the tetrazole may reduce reactivity in bulky nucleophiles. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH/temperature) to minimize experimental noise .

- Cellular context : Use isogenic cell lines to isolate compound-specific effects from genetic variability .

- Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate with positive controls (e.g., known enzyme inhibitors) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier datasets .

Q. How can computational modeling predict binding interactions of this compound with target enzymes?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models ligand-enzyme binding poses. For example, the tetrazole group may form hydrogen bonds with catalytic residues (e.g., histidine in kinase active sites), while the fluoro-benzamide occupies hydrophobic pockets .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) by monitoring RMSD (root-mean-square deviation) of the ligand-enzyme complex .

- Pharmacophore mapping : Align electrostatic and steric features with known active inhibitors to prioritize synthesis of derivatives .

Q. What are key considerations in designing derivatives to enhance metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the tetrazole with a carboxylate or sulfonamide group to improve metabolic resistance while retaining hydrogen-bonding capacity .

- Steric shielding : Introduce methyl or methoxy groups ortho to the fluoro substituent to block cytochrome P450-mediated oxidation .

- Prodrug strategies : Mask the indole NH with acetyl or PEG groups to enhance solubility and delay hepatic clearance .

- In vitro ADME screening : Use liver microsomes or hepatocyte assays to quantify metabolic half-life and guide structural refinements .

Methodological Challenges and Solutions

Q. How can researchers address poor solubility of this compound in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

- Micellar systems : Incorporate surfactants (e.g., Tween-80) in cell culture media .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts (e.g., dehalogenated or hydrolyzed intermediates) .

- Limits of detection : Optimize UV absorbance at 254 nm for benzamide derivatives or use charged aerosol detection for non-chromophoric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.